molecular formula C14H24NO3- B11859711 N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate

N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate

Cat. No.: B11859711
M. Wt: 254.34 g/mol
InChI Key: KPGHINMLDHHGLD-UHFFFAOYSA-M
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Description

N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and an oxopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with 4-(2-oxopropyl)cyclohexyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules and as a protecting group for amines .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for investigating the mechanisms of carbamate-based inhibitors .

Medicine: It is explored for its role in developing drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to other carbamate-based inhibitors, where the carbamate group reacts with the serine residue in the active site of the enzyme[10][10].

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl N-(3-diazo-2-oxopropyl)carbamate

Comparison: N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate is unique due to the presence of both a cyclohexyl ring and an oxopropyl group. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar counterparts .

Properties

Molecular Formula

C14H24NO3-

Molecular Weight

254.34 g/mol

IUPAC Name

N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate

InChI

InChI=1S/C14H25NO3/c1-10(16)9-11-5-7-12(8-6-11)15(13(17)18)14(2,3)4/h11-12H,5-9H2,1-4H3,(H,17,18)/p-1

InChI Key

KPGHINMLDHHGLD-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CC1CCC(CC1)N(C(=O)[O-])C(C)(C)C

Origin of Product

United States

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